![molecular formula C20H36SSn B12524631 Tributyl[2-(ethylsulfanyl)phenyl]stannane CAS No. 731857-68-4](/img/structure/B12524631.png)
Tributyl[2-(ethylsulfanyl)phenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[2-(ethylsulfanyl)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with an ethylsulfanyl group and three butyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(ethylsulfanyl)phenyl]stannane typically involves the reaction of tributylstannyl chloride with 2-(ethylsulfanyl)phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[2-(ethylsulfanyl)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to remove the ethylsulfanyl group, yielding tributylphenylstannane.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst, such as palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tributylphenylstannane.
Substitution: Various substituted organotin compounds depending on the substituent used.
Applications De Recherche Scientifique
Tributyl[2-(ethylsulfanyl)phenyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze various chemical reactions.
Mécanisme D'action
The mechanism of action of tributyl[2-(ethylsulfanyl)phenyl]stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and induce cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributylphenylstannane
- Tributyltin hydride
- Tributyltin chloride
Uniqueness
Tributyl[2-(ethylsulfanyl)phenyl]stannane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity This differentiates it from other organotin compounds that lack this functional group
Propriétés
Numéro CAS |
731857-68-4 |
|---|---|
Formule moléculaire |
C20H36SSn |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
tributyl-(2-ethylsulfanylphenyl)stannane |
InChI |
InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
JQJYQWOZMGFSJT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
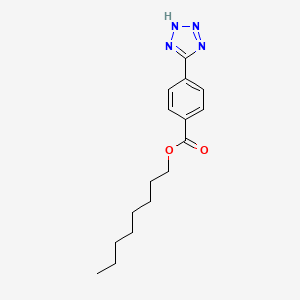
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
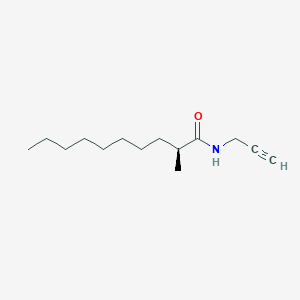
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


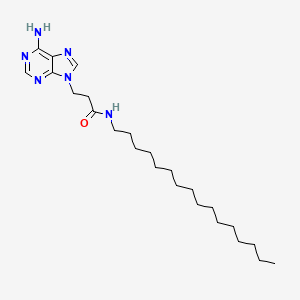

![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
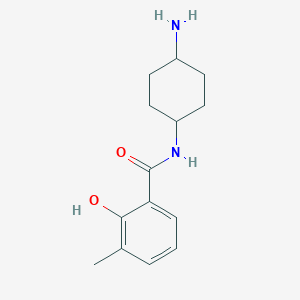
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
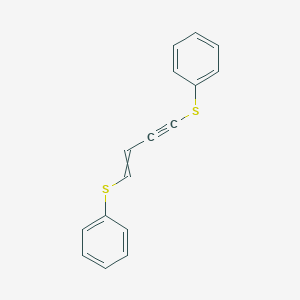
![Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B12524615.png)
